molecular formula C15H24O2 B1674581 (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate CAS No. 23960-07-8

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate

Cat. No.: B1674581
CAS No.: 23960-07-8
M. Wt: 236.35 g/mol
InChI Key: STLUIDJQVVNOAV-CQSZACIVSA-N
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Preparation Methods

The synthesis of (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate typically involves the esterification of lavandulol with isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding lavandulol and isovaleric acid as products.

Scientific Research Applications

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, while its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate can be compared with similar compounds such as:

    Lavandulyl acetate: Another ester derived from lavandulol, but with acetic acid instead of isovaleric acid. It has a similar aroma but different chemical properties.

    Lavandulyl propionate: An ester with propionic acid, used in fragrances and flavors.

    Lavandulyl butyrate: An ester with butyric acid, also used in the fragrance industry.

These compounds share similar structural features but differ in their esterifying acids, leading to variations in their chemical properties and applications.

Properties

CAS No.

23960-07-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] 3-methylbut-2-enoate

InChI

InChI=1S/C15H24O2/c1-11(2)7-8-14(13(5)6)10-17-15(16)9-12(3)4/h7,9,14H,5,8,10H2,1-4,6H3/t14-/m1/s1

InChI Key

STLUIDJQVVNOAV-CQSZACIVSA-N

SMILES

CC(=CCC(COC(=O)C=C(C)C)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H](COC(=O)C=C(C)C)C(=C)C)C

Canonical SMILES

CC(=CCC(COC(=O)C=C(C)C)C(=C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lavandulyl Senecioate;  (+-)-Lavandulyl senecioate;  (S)-(+-)-Lavandulyl senecioate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate
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(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate
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(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate
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(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate
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(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate
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(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate

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